Human 5-HT₇ Receptor Binding Affinity: Ki = 881 nM (Displacement of [³H]LSD in HEK Cell Membranes)
In a radioligand displacement assay using human recombinant 5-HT₇ receptors expressed in HEK cell membranes, 5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide exhibited a Ki of 881 nM against [³H]LSD [1]. This moderate affinity is comparable to other N-alkylated arylsulfonamide 5-HT₇ ligands within the same chemotype but highlights the ability of the 5-ethylthiophene substitution to maintain receptor engagement. Direct comparison with the unsubstituted thiophene-2-sulfonamide analog (Ki = 1,200 nM, same assay platform) reveals a 26% improvement in binding affinity conferred by the 5-ethyl group [2].
| Evidence Dimension | Binding affinity (Ki) at human 5-HT₇ receptor |
|---|---|
| Target Compound Data | Ki = 881 nM |
| Comparator Or Baseline | Thiophene-2-sulfonamide analog lacking 5-ethyl substitution: Ki = 1,200 nM |
| Quantified Difference | ≈26% lower Ki (higher affinity) for the 5-ethyl analog |
| Conditions | Displacement of [³H]LSD from human recombinant 5-HT₇ receptor expressed in HEK cell membranes, 1.5 h incubation, microbeta scintillation counting |
Why This Matters
A 5-ethylthiophene substitution yields a measurable binding affinity improvement over the parent thiophene sulfonamide, making it a more suitable starting point for lead optimization campaigns targeting the 5-HT₇ receptor.
- [1] BindingDB entry for BDBM50458551 (CHEMBL4215197). 5-HT₇ receptor Ki = 881 nM. Deposit date: 2020-08-24. View Source
- [2] Canale V, Kurczab R, Partyka A, et al. N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT₇ receptor selectivity versus multireceptor profile. Bioorganic & Medicinal Chemistry. 2016;24(2):130-139. Table 1, compound 5 (thiophene-2-sulfonamide parent). View Source
